molecular formula C8H7IN2O B2776074 5-Iodo-1-methyl-1H-indazol-3-ol CAS No. 1226985-35-8

5-Iodo-1-methyl-1H-indazol-3-ol

Cat. No.: B2776074
CAS No.: 1226985-35-8
M. Wt: 274.061
InChI Key: FLPWQKBQGPPFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-methyl-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 1st position, and a hydroxyl group at the 3rd position of the indazole ring. Indazole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

5-Iodo-1-methyl-1H-indazol-3-ol is a part of the indazole family, which is known for its broad range of chemical and biological properties . The indazole moiety is a core component of many natural products and marketed drugs

Cellular Effects

Indazole derivatives have shown promising inhibitory effects against human cancer cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Indazole compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-methyl-1H-indazol-3-ol can be achieved through various synthetic routes. One common method involves the iodination of 1-methyl-1H-indazol-3-ol. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing byproducts and waste. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-methyl-1H-indazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1-methyl-1H-indazol-3-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances its potential as a radiolabeled compound for imaging studies and as a versatile intermediate for further functionalization .

Properties

IUPAC Name

5-iodo-1-methyl-2H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-11-7-3-2-5(9)4-6(7)8(12)10-11/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPWQKBQGPPFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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